![molecular formula C14H13N3O4 B5625215 4-ethoxy-3-nitro-N-2-pyridinylbenzamide](/img/structure/B5625215.png)
4-ethoxy-3-nitro-N-2-pyridinylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-ethoxy-3-nitro-N-2-pyridinylbenzamide often involves multi-step chemical reactions, including nitration, amidation, and etherification. For instance, a method for synthesizing related compounds involves the nucleophilic substitution reactions followed by preparative HPLC purification to achieve high purity and yield (Hayashi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound revealed a tetra-substituted pyrrolidine ring with specific substituents, providing insights into the stereochemistry and conformational preferences of these molecules (Pedroso et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from similar compounds, which undergo various reactions such as nitration, reduction, and condensation. For example, the nitration of pyridine-N-oxide derivatives, which is relevant to the pyridinyl group in the target compound, has been studied to understand the directive influence of substituents on nitration positions (Hertog et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds similar to this compound can be assessed using various analytical techniques. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties and intermolecular interactions (Rowan & Holt, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of this compound can be inferred from studies on similar molecules. Spectroscopic techniques, such as NMR and IR spectroscopy, are commonly used to characterize the chemical structure and functional groups of these compounds. For instance, a study on Co(II) and Ni(II) complexes of a related compound explored its spectroscopic properties and reactivity (Gomathi & Selvameena, 2018).
properties
IUPAC Name |
4-ethoxy-3-nitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-12-7-6-10(9-11(12)17(19)20)14(18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDOXAZTFXTKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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